Cas no 13590-42-6 (b-Benzyl L-Aspartic Acid N-carboxyanhydride)

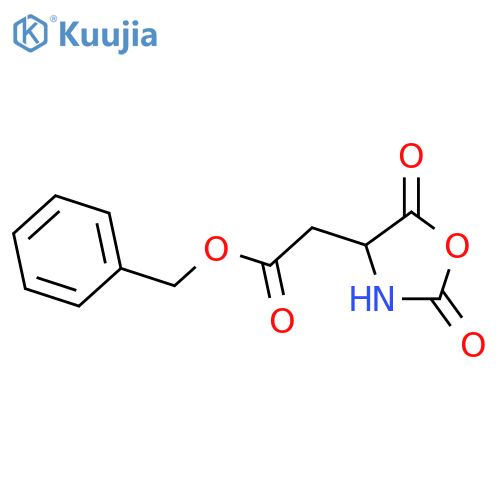

13590-42-6 structure

商品名:b-Benzyl L-Aspartic Acid N-carboxyanhydride

CAS番号:13590-42-6

MF:C12H11NO5

メガワット:249.219443559647

MDL:MFCD16037555

CID:148332

PubChem ID:11736783

b-Benzyl L-Aspartic Acid N-carboxyanhydride 化学的及び物理的性質

名前と識別子

-

- 4-Oxazolidineaceticacid, 2,5-dioxo-, phenylmethyl ester, (4S)-

- benzyl (S)-2,5-dioxooxazolidine-4-acetate

- H-ASP(OBZL)-NCA

- β-Benzyl L-Aspartic Acid N-carboxyanhydride

- (4S)-2,5-Dioxooxazolidine-4-acetic acid benzyl ester

- (4S)-4-(Benzyloxycarbonylmethyl)oxazolidine-2,5-dione

- (4S)-4-[2-(Benzyloxy)-2-oxoethyl]oxazolidine-2,5-dione

- (S)-2,5-Dioxo-4-oxazolidineacet

- 2-[(4S)-2,5-Dioxooxazolidine-4-yl]acetic acid benzyl ester

- 3-(Benzyloxycarbonyl)-N-carboxy-L-alanine anhydride

- a-Benzyl-L-aspartic acid N-carboxyanhydride

- Asp(obzl)-NCA

- benzyl (1,2,3,4-tetrahydro-2,5-dioxo-1,3-oxazol-4-yl)acetate

- Einecs 237-026-9

- L-Asp(Obzl)-NCA

- (S)-Benzyl 2-(2,5-dioxooxazolidin-4-yl)acetate

- 4-Oxazolidineacetic acid, 2,5-dioxo-, phenylmethyl ester, (S)-

- BENZYL(S)-2,5-DIOXOOXAZOLIDINE-4-ACETATE

- (S)-2,5-Dioxo-4-oxazolidineacetic acid phenylmethyl ester

- A927486

- BENZYL 2-[(4S)-2,5-DIOXO-1,3-OXAZOLIDIN-4-YL]ACETATE

- 13590-42-6

- AKOS027393854

- CS-0148542

- n-carboxy-l-aspartic anhydride benzyl ester

- benzyl (S)-2-(2,5-dioxooxazolidin-4-yl)acetate

- SCHEMBL9886347

- Beta-Benzyl L-Aspartic Acid N-carboxyanhydride

- AS-71304

- NS00052742

- MFCD16037555

- (S)-Benzyl2-(2,5-dioxooxazolidin-4-yl)acetate

- b-Benzyl L-Aspartic Acid N-carboxyanhydride

- A11347

- (4S)-2,5-Dioxo-4-oxazolidineacetic Acid Phenylmethyl Ester; L-2,5-Dioxo-4-oxazolidineacetic Acid Benzyl Ester; L-Aspartic acid ss-benzyl ester N-carboxylic acid anhydride; ss-Benzyl L-aspartate N-carboxyanhydride

-

- MDL: MFCD16037555

- インチ: 1S/C12H11NO5/c14-10(6-9-11(15)18-12(16)13-9)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)/t9-/m0/s1

- InChIKey: QNIPTEJAZIWFHH-VIFPVBQESA-N

- ほほえんだ: O1C(N([H])[C@]([H])(C1=O)C([H])([H])C(=O)OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O

計算された属性

- せいみつぶんしりょう: 249.06400

- どういたいしつりょう: 249.063722

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 348

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 81.7

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.332

- ゆうかいてん: No data available

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- 屈折率: 1.546

- PSA: 81.70000

- LogP: 1.08370

b-Benzyl L-Aspartic Acid N-carboxyanhydride セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H315 (100%) H318 (100%) H335 (100%)

- ちょぞうじょうけん:Inert atmosphere,Store in freezer, under -20°C

b-Benzyl L-Aspartic Acid N-carboxyanhydride 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

b-Benzyl L-Aspartic Acid N-carboxyanhydride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A663741-5g |

(S)-Benzyl 2-(2,5-dioxooxazolidin-4-yl)acetate |

13590-42-6 | 97% | 5g |

$43.0 | 2025-02-21 | |

| Chemenu | CM191500-10g |

benzyl (S)-2-(2,5-dioxooxazolidin-4-yl)acetate |

13590-42-6 | 97% | 10g |

$91 | 2023-03-06 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB34594-0.25g |

b-Benzyl L-Aspartic Acid N-carboxyanhydride |

13590-42-6 | 97% | 0.25g |

¥41 | 2023-09-15 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB34594-25g |

b-Benzyl L-Aspartic Acid N-carboxyanhydride |

13590-42-6 | 97% | 25g |

¥1034 | 2023-09-15 | |

| Ambeed | A663741-1g |

(S)-Benzyl 2-(2,5-dioxooxazolidin-4-yl)acetate |

13590-42-6 | 97% | 1g |

$9.0 | 2025-02-21 | |

| abcr | AB512447-25 g |

(S)-2,5-Dioxo-4-oxazolidineacetic acid phenylmethyl ester, 95% (H-Asp(OBzl)-NCA ); . |

13590-42-6 | 95% | 25g |

€266.60 | 2023-06-14 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY072321-25g |

Benzyl (S)-2,5-Dioxooxazolidine-4-acetate |

13590-42-6 | ≥95% | 25g |

¥1248.0 | 2023-09-15 | |

| Chemenu | CM191500-5g |

benzyl (S)-2-(2,5-dioxooxazolidin-4-yl)acetate |

13590-42-6 | 97% | 5g |

$56 | 2023-03-06 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD517990-25g |

(S)-Benzyl 2-(2,5-dioxooxazolidin-4-yl)acetate |

13590-42-6 | 97% | 25g |

¥1052.0 | 2022-03-01 | |

| Chemenu | CM191500-100g |

benzyl (S)-2-(2,5-dioxooxazolidin-4-yl)acetate |

13590-42-6 | 97% | 100g |

$411 | 2021-08-05 |

b-Benzyl L-Aspartic Acid N-carboxyanhydride 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

13590-42-6 (b-Benzyl L-Aspartic Acid N-carboxyanhydride) 関連製品

- 30925-18-9((S)-2-(tert-Butoxycarbonylamino)succinic acid benzyl ester)

- 3705-42-8(Z-Glu-OBzl)

- 35677-89-5((S)-Benzyl (2-Oxotetrahydrofuran-3-yl)carbamate)

- 78663-07-7(Z-D-Asp-OH)

- 1152-61-0(Z-Asp-OH)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:13590-42-6)benzyl (S)-2,5-dioxooxazolidine-4-acetate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:13590-42-6)b-Benzyl L-Aspartic Acid N-carboxyanhydride

清らかである:99%

はかる:25g

価格 ($):158.0